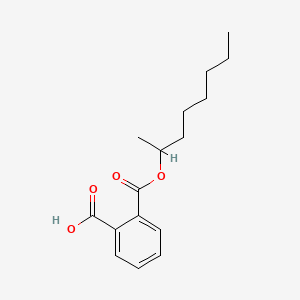

Mono(1-methylheptyl) phthalate

Description

Phthalates, which are diesters of phthalic acid, are synthetic chemicals widely used as plasticizers and additives in a multitude of consumer products. nih.govresearchgate.net In the human body, phthalate (B1215562) diesters are subject to metabolic processes that facilitate their excretion. The initial and critical step in the biotransformation of these compounds is the hydrolysis of a single ester bond, a reaction catalyzed by non-specific lipases and esterases found predominantly in the gut. bcerp.orgnih.govcpsc.gov This process converts the parent diester into its corresponding monoester metabolite. nih.govcpsc.gov For phthalates with longer alkyl chains, this primary monoester can be further metabolized through oxidative processes before elimination, primarily via urine. bcerp.orgnih.gov The study of these monoester metabolites is a cornerstone of human biomonitoring for assessing exposure to the original phthalate compounds. nih.gov

Structure

3D Structure

Properties

CAS No. |

21395-09-5 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

2-octan-2-yloxycarbonylbenzoic acid |

InChI |

InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |

InChI Key |

DUJBEEUYBSLMGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Analytical Methodologies for Mono 1 Methylheptyl Phthalate

Extraction Techniques from Complex Matrices

Extracting Mono(1-methylheptyl) phthalate (B1215562) from complex matrices such as water, soil, and biological tissues is a critical first step in its analysis. The choice of extraction technique depends on the matrix type, the concentration of the analyte, and the required sample throughput.

Liquid-Liquid Extraction (LLE) is a conventional method for isolating phthalates from aqueous samples. gcms.czresearchgate.net This technique relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For phthalate monoesters like Mono(1-methylheptyl) phthalate, which are acidic compounds, sample preparation is key. tandfonline.com The pH of the sample solution is often adjusted to be acidic, which deionizes the carboxyl group of the monoester, thereby increasing its affinity for the organic phase and enhancing extraction efficiency. tandfonline.com

A variation of LLE, Dispersive Liquid-Liquid Microextraction (DLLME), has been developed as a faster and more environmentally friendly method. tandfonline.commui.ac.ir DLLME involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mui.ac.ir This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. Subsequent centrifugation separates the phases. Studies on analogous phthalate metabolites have shown that solvents like chlorobenzene (B131634) (extraction) and acetonitrile (B52724) (disperser) are effective. tandfonline.commui.ac.ir

| Method | Target Analytes | Extraction Solvent | Disperser Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| DLLME-GC-MS | Phthalate metabolites (mMP, mEP, mBP, etc.) | Chlorobenzene | Acetonitrile | Highest extraction recovery was achieved with chlorobenzene at pH 3. | tandfonline.com |

| DLLME-GC-MS | Monoesters of diethylhexyl phthalate | Chlorobenzene | Acetonitrile | Method showed good recovery (55–109%) and reproducibility for monoesters in urine. | mui.ac.ir |

| LLE-GC-MS | DMP, DBP, BBP, DEHP, DOP | n-Hexane | N/A | Effective for extracting phthalates from alcoholic beverages (white spirits). | ceon.rs |

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of phthalate metabolites from biological samples like serum, urine, and tissue. oup.comnih.gov The method involves passing a liquid sample through a solid sorbent material, which retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent.

For polar phthalate monoesters, polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) or MAX (Mixed-Mode Anion Exchange) cartridges are commonly employed. oup.comnih.gov The process often includes enzymatic deconjugation (e.g., using β-glucuronidase) prior to extraction to cleave glucuronidated metabolites and measure the total concentration. oup.comnih.gov Automated SPE systems can be used to improve reproducibility and handle a larger number of samples. oup.comgcms.cz

| SPE Cartridge | Sample Matrix | Key Steps | Reference |

|---|---|---|---|

| Oasis-HLB (60 mg/3 mL) | Human Serum | Conditioning with methanol (B129727) and formic acid; elution with acetonitrile. Automated on a Zymark RapidTrace Station. | oup.com |

| Oasis MAX | Porcine Tissue | Enzymatic deconjugation with β-glucuronidase followed by SPE. | nih.gov |

| SPE Disk System | Drinking Water | Automated extraction of large-volume water samples with high efficiency and recovery. | gcms.cz |

Solid-Liquid Extraction (SLE) is relevant for isolating analytes from solid samples. A common SLE method is ultrasonic extraction, where the solid sample (e.g., polymer, soil) is sonicated in a suitable solvent. This method has proven to be simpler, faster, and uses less solvent than traditional techniques like Soxhlet extraction for regulated phthalates in plastics. acgpubs.org

Solid Phase Micro-Extraction (SPME) is a solvent-free extraction technique that combines extraction and pre-concentration into a single step. gcms.cz A fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample, and analytes partition onto the fiber. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net The selection of the fiber coating is crucial for extraction efficiency. For phthalates in aqueous samples, coatings such as Carbowax-divinylbenzene (CW-DVB) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have demonstrated high extraction capabilities. nih.govnih.gov SPME is valued for its sensitivity, speed, and minimal solvent use. gcms.cz

| SPME Fiber Coating | Target Analytes | Key Findings | Reference |

|---|---|---|---|

| 70-μm Carbowax-divinylbenzene (CW-DVB) | Seven phthalate esters | Particularly suitable for selected phthalates with a wide range of water solubilities. | nih.gov |

| Polyacrylate (PA) | Six phthalate esters | Enabled determination of all six phthalates with an extraction time of 20 minutes. | researchgate.net |

| DVB/CAR/PDMS | Six dialkyl phthalates | Showed the highest extraction ability among four tested commercial fibers. | nih.gov |

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.netjst.go.jp SFE is recognized as a "green" analytical technique due to the reduction in hazardous liquid solvent use. jst.go.jp By manipulating pressure and temperature, the solvating power of supercritical CO2 can be tuned to selectively extract compounds. epa.gov For more polar analytes like phthalates, a polar organic modifier (e.g., methanol) may be added to the CO2 to enhance extraction efficiency. pnnl.gov SFE has been successfully applied to extract phthalate plasticizers from solid matrices like PVC and from food products, demonstrating high removal efficiency. researchgate.netnih.gov The technique is advantageous for its high efficiency, good selectivity, and low extraction temperatures. nih.gov

Chromatographic Separation Methods for Mono(1-methylheptyl) phthalate and Analogues

Following extraction, chromatographic techniques are employed to separate Mono(1-methylheptyl) phthalate from other compounds in the extract before quantification.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful and commonly used technique for the analysis of phthalates and their metabolites. restek.comcore.ac.uk GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluting compounds and separates the resulting ions by their mass-to-charge ratio, providing both quantification and structural identification. oiv.int

For polar and thermally labile metabolites like phthalate monoesters, a derivatization step is often performed to convert them into more volatile and stable compounds. However, recent advancements have enabled the direct determination of some monophthalates without derivatization, simplifying the analytical procedure. nih.gov The selection of the GC column's stationary phase is critical for resolving structurally similar phthalates. restek.com Phases such as Rtx-440 and Rxi-XLB have shown excellent resolution for complex phthalate mixtures. restek.com To enhance sensitivity and selectivity, GC-MS can be operated in modes like selected ion monitoring (SIM) or multiple reaction monitoring (MRM). ceon.rsoiv.int

| Stationary Phase | Detection Mode | Key Application/Finding | Reference |

|---|---|---|---|

| Not specified | MS | Developed for direct analysis of polar phthalate metabolites (MMP, MEP, MnBP, MEHP) without derivatization. | nih.gov |

| Rtx-440, Rxi-XLB | MS | Compared seven stationary phases; Rtx-440 and Rxi-XLB showed the best resolution for a mixture of 37 phthalates. | restek.com |

| Not specified | SIM | Analysis of five phthalates in white spirits; base ion m/z 149 used for quantification of DBP, BBP, DEHP, and DOP. | ceon.rs |

| Not specified | SIM / MRM | Method for phthalates in wine, providing specific quantification and qualifier ions for each analyte. | oiv.int |

Gas Chromatography (GC) Implementations

Detection and Quantification Techniques for Mono(1-methylheptyl) phthalate

Following chromatographic separation, sensitive and selective detection is required for accurate quantification. Mass spectrometry is the gold standard for this purpose.

Mass Spectrometry (MS) Applications

Mass spectrometry, coupled with either GC or LC, provides high selectivity and sensitivity, allowing for the detection of Mono(1-methylheptyl) phthalate at trace levels in complex matrices.

When GC is used, the mass spectrometer is typically a single quadrupole or an ion trap. After separation on the GC column and, if performed, derivatization, the analyte enters the ion source, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum contains a molecular ion and characteristic fragment ions that can be used for identification and quantification. For derivatized monoesters, the fragmentation pattern will be indicative of the specific derivative formed.

The coupling of LC with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the quantification of Mono(1-methylheptyl) phthalate. This approach offers superior selectivity and sensitivity compared to single-stage MS.

The process involves:

Ionization: After eluting from the LC column, the analyte is ionized, typically using electrospray ionization (ESI) in negative ion mode, which is highly efficient for compounds with acidic protons like phthalate monoesters.

First Stage of Mass Analysis (MS1): The first mass analyzer (a quadrupole) is set to select the deprotonated molecule (precursor ion) of Mono(1-methylheptyl) phthalate, which has a mass-to-charge ratio (m/z) of 279.

Collision-Induced Dissociation (CID): The selected precursor ion is then fragmented in a collision cell.

Second Stage of Mass Analysis (MS2): The resulting fragment ions (product ions) are separated in the second mass analyzer.

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion. For Mono(1-methylheptyl) phthalate, a common transition monitored is m/z 279 -> m/z 134.

The table below summarizes typical LC-MS/MS parameters for the analysis of Mono(1-methylheptyl) phthalate.

Table 1: Typical LC-MS/MS Parameters for Mono(1-methylheptyl) phthalate Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | |

| Precursor Ion (m/z) | 279 | |

| Product Ion (m/z) | 134 | |

| Chromatographic Column | C18 |

This combination of UHPLC for fast and efficient separation with the high selectivity and sensitivity of tandem mass spectrometry represents the state-of-the-art for the analysis of Mono(1-methylheptyl) phthalate in various sample types.

High-Resolution Mass Spectrometry (HRMS) for Unknown Monoester Metabolite Discovery

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the identification of previously unknown metabolites of parent phthalate compounds, a process crucial for comprehensive exposure assessment. longdom.orgresearchgate.net Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide highly accurate mass measurements, typically with an accuracy better than 5 parts per million (ppm). longdom.orgbioanalysis-zone.com This precision allows for the determination of the elemental composition of an unknown analyte, significantly narrowing down the potential chemical formulas. longdom.org

The discovery of unknown monoester metabolites of compounds like Mono(1-methylheptyl) phthalate often employs a metabolomics-based strategy. nih.gov This approach involves comparing the metabolic profiles of biological samples (e.g., urine) from exposed and unexposed populations or in laboratory animal studies. nih.govnih.gov Advanced data analysis techniques, such as orthogonal partial least-squares discriminant analysis (OPLS-DA), are used to screen the vast datasets generated by HRMS and identify signals that are unique or significantly elevated in the exposed group. nih.gov

Once potential metabolite candidates are flagged, their high-resolution mass spectra provide the basis for structural elucidation. The accurate mass is used to propose a molecular formula, considering expected biotransformation pathways such as hydroxylation and carboxylation of the alkyl side-chain, which are common for phthalates. nih.govnih.gov For instance, a study on Di-(2-propylheptyl) phthalate (DPHP) successfully utilized an HRMS-based metabolomics strategy to screen, verify, and identify novel urinary biomarkers. nih.gov This workflow, which combines advanced analytical measurements with sophisticated data mining, is directly applicable to the discovery of new monoester metabolites originating from the parent diester of Mono(1-methylheptyl) phthalate.

Other Detector Systems (e.g., Flame Ionization Detection, Electron Capture Detection, Ultraviolet Detection)

While mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the predominant technique for phthalate analysis, several other detector systems can be employed.

Flame Ionization Detection (FID): GC-FID is a universal detector that responds to compounds that can be burned in a hydrogen-air flame to produce ions. While it can detect phthalates, it is not frequently used for this purpose because it is not specific and offers lower sensitivity compared to other methods. researchgate.netnih.gov Its lack of specificity means it will respond to a wide range of organic compounds, potentially leading to interferences from the sample matrix.

Electron Capture Detection (ECD): Gas chromatography with an electron capture detector (GC-ECD) is a more sensitive and selective alternative for certain compounds. cdc.gov The ECD is highly sensitive to electrophilic compounds, such as those containing halogens, but it also responds to phthalates. researchgate.net Historically, EPA methods have described the use of ECD for phthalate analysis. researchgate.net However, its specificity is limited, and it is much more responsive to halogenated compounds, which can interfere with the analysis. researchgate.netcdc.gov When compared to GC-MS, the GC-ECD method can achieve comparable or even lower limits of detection for some phthalates but is more susceptible to interference. redalyc.org

Ultraviolet (UV) Detection: High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector is another method used for phthalate analysis. cdc.gov Phthalates contain a benzene (B151609) ring, which absorbs UV light, allowing for their detection. researchgate.net The method can be used for quantification, but like FID and ECD, it may lack the specificity and sensitivity of mass spectrometric methods, especially in complex matrices. researchgate.netresearchgate.net

Validation and Quality Control in Mono(1-methylheptyl) phthalate Analysis

Rigorous method validation and stringent quality control (QC) measures are paramount in the analysis of Mono(1-methylheptyl) phthalate to ensure the reliability and accuracy of the data. This is especially critical due to the ubiquitous nature of phthalates, which can lead to contamination issues. cdc.govoup.com

Assessment of Method Sensitivity and Detection Limits

Method sensitivity is established by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is typically defined as the lowest concentration of the analyte that can be reliably distinguished from the background noise (e.g., at a signal-to-noise ratio of 3), while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10). nih.goveuropa.eu For phthalate monoesters, these limits are highly dependent on the analytical technique employed and the sample matrix. Modern methods, such as LC-MS/MS, can achieve very low detection limits, often in the low nanogram-per-milliliter (ng/mL) or even sub-ng/mL range. oup.comeuropa.eu

Table 1: Examples of Detection and Quantitation Limits for Phthalate Monoesters in Biological Matrices

Evaluation of Accuracy and Precision in Monoester Analysis

Accuracy and precision are fundamental performance characteristics of an analytical method. Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies using spiked matrix samples. Precision describes the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD) for a set of measurements. researchgate.netnih.gov For phthalate monoester analysis, acceptable accuracy is generally within 80-120% recovery, and precision (both intra- and inter-day) should ideally be below 15-20% RSD. nih.govnih.gov The use of stable isotope-labeled internal standards is a common strategy to improve both accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. oup.com

Table 2: Examples of Accuracy and Precision for Phthalate Monoester Analysis

Strategies for Minimization of Contamination in Laboratory Procedures

Given that phthalates are ubiquitous environmental and laboratory contaminants, preventing sample contamination is one of the most significant challenges in their analysis. oup.comresearchgate.net Failure to control contamination can lead to artificially high blank values and inaccurate results. europa.eu Key strategies include:

Avoiding Plastic Materials: Any contact with plastic materials must be minimized. This includes avoiding soft PVC items like vinyl gloves, PVC tubing, and plastic sample containers. researchgate.neteuropa.eu Glassware should be used exclusively. researchgate.net

Rigorous Glassware Cleaning: All glassware must be meticulously cleaned immediately prior to use. epa.gov A common procedure involves washing with a suitable detergent, followed by rinsing with high-purity water and then with a high-purity organic solvent like acetone (B3395972) or dichloromethane, and finally baking at a high temperature to remove any residual organic material. cdc.govresearchgate.net

Solvent and Reagent Purity: Solvents and reagents can be a significant source of phthalate contamination. researchgate.net Using high-purity, "phthalate-free" or redistilled solvents is essential. researchgate.net Each new lot of reagents should be checked to ensure it is free from contamination. epa.gov Bottled HPLC-grade water has been shown to contain phthalates, so using a freshly purified water source is preferable. cannabissciencetech.com

Controlling the Laboratory Environment: The laboratory air and dust can contribute to blank contamination. researchgate.net Designing laboratories to omit PVC flooring and minimizing the use of materials that can release phthalates helps reduce background levels. europa.eu Samples should be wrapped in clean aluminum foil for storage to protect them from contamination. researchgate.net

Procedural Blanks: The analysis of procedural or method blanks with every batch of samples is a critical quality control measure. researchgate.net These blanks are treated identically to the actual samples and are used to monitor and correct for any contamination introduced during the entire analytical process.

Table 3: List of Chemical Compounds

Environmental Occurrence and Distribution of Mono 1 Methylheptyl Phthalate and Analogous Monoesters

Presence in Environmental Compartments

Phthalate (B1215562) esters are considered ubiquitous organic pollutants due to their high production volumes and tendency to be released from consumer and industrial products. industrialchemicals.gov.aufrontiersin.orgnih.gov This leads to their distribution into air, water, soil, and sediment. nih.govms-editions.cl

Phthalate monoesters (MPEs) are detected in various aquatic environments. nih.gov Their parent compounds, phthalate diesters (DPEs), enter aquatic systems through sources like industrial and municipal wastewater discharge. nih.gov Once in the aquatic environment, DPEs can undergo biodegradation, resulting in the formation of MPEs. core.ac.uk

Studies have confirmed the presence of various MPEs in seawater and sediment. acs.org For instance, research in a Canadian urbanized marine inlet found that monobutyl phthalate (MBP) was the dominant monoester in both seawater and sediment. acs.org While specific concentration data for Mono(1-methylheptyl) phthalate is not widely documented, the general presence of analogous monoesters points to the ongoing degradation of parent phthalates in these compartments. Sediments, in particular, can act as a significant sink for the more hydrophobic, higher molecular weight phthalates, which can then be a source for their monoester metabolites. acs.org The low flow velocity in some river systems can facilitate the deposition of particle-bound phthalates into sediments. researchgate.net

Phthalate contamination in terrestrial systems is widespread, with sources including the use of plastic films in agriculture, wastewater irrigation, and the application of sewage sludge as fertilizer. nih.govresearchgate.net Plants can absorb phthalates from contaminated soil, making it a significant environmental reservoir. ms-editions.cl

Indoor dust is a well-documented reservoir for phthalates and their monoesters. Research has demonstrated that MPEs are present in house dust at considerable levels, often alongside their parent diesters. acs.orgnih.gov A study of house dust from South China detected a range of MPEs, with total concentrations ranging from 11.22 to 223 µg/g. acs.org While Mono(1-methylheptyl) phthalate was not specifically quantified in this study, the data for other monoesters underscores dust as a key environmental compartment for these compounds.

Sources and Pathways of Environmental Introduction of Monoesters

Phthalate monoesters, such as Mono(1-methylheptyl) phthalate, are primarily considered secondary environmental contaminants. They are not manufactured for commercial use; instead, their presence in the environment is a direct result of the degradation of their parent compounds, phthalate diesters (DPEs). core.ac.uksfu.ca

Anthropogenic Contributions and Release Mechanisms

The principal pathway for the introduction of phthalate monoesters into the environment is through the widespread use and disposal of products containing phthalate diesters. Phthalates are utilized as plasticizers to enhance the flexibility of polymers, particularly polyvinyl chloride (PVC). umweltbundesamt.de They are not chemically bound to the plastic matrix, allowing them to leach, migrate, or off-gas from consumer products over time. nih.govnih.govmdpi.comromj.org

Major anthropogenic sources and release mechanisms include:

Leaching from Landfills: Landfills serve as significant reservoirs for plastic waste. Over time, DPEs leach from discarded plastic materials into the landfill leachate. nih.govpublish.csiro.au The conditions within landfills can foster the hydrolysis of these diesters into their corresponding monoesters. nih.gov Studies of landfill leachates have confirmed the widespread presence of phthalate monoesters, often at higher concentrations than the parent diesters. publish.csiro.au

Industrial and Consumer Products: Phthalates are components of a vast array of products, including flooring, cables, personal care products, cosmetics, food packaging, and medical devices. umweltbundesamt.deromj.orgiwaponline.comfrontiersin.org The constant use and disposal of these items lead to a continuous release of phthalate diesters into wastewater, air, and soil. nih.govmdpi.comiwaponline.com

Metabolism in Biota: Once released into the environment, parent DPEs can be ingested by organisms. Metabolic processes within the gut, liver, and blood of organisms can hydrolyze the diesters into monoesters, which are considered the ultimate toxicants. scispace.com This metabolic transformation within organisms is considered a primary source of monoesters found in aquatic food webs. core.ac.uksfu.ca

Investigation of Natural Origin and Biosynthesis Potential in Organisms

While anthropogenic activities are the dominant source, research has explored the possibility of natural phthalate production. Phthalic acid esters (PAEs) have been identified in various natural sources, including numerous species of plants, algae, fungi, and bacteria. mdpi.comresearchgate.net

The detection of certain PAEs that are not commonly used in industrial applications has led to the hypothesis that they may be products of biosynthesis rather than solely environmental contamination. mdpi.com Studies have specifically suggested that some algae are capable of biosynthesizing PAEs. mdpi.commdpi.com Therefore, the presence of phthalates and their monoester metabolites in some organisms could be a combination of bioaccumulation from a contaminated environment and internal biosynthesis. mdpi.com

Environmental Fate and Transport Mechanisms of Phthalate Monoesters

Once introduced into the environment, the fate and movement of phthalate monoesters are governed by a combination of biological and non-biological degradation processes, as well as their tendency to attach to environmental particles.

Biodegradation by microorganisms is a primary mechanism for the dissipation of phthalates in the environment. nih.govresearchgate.net The typical biodegradation pathway involves the initial hydrolysis of a phthalate diester to a monoester, which is then further broken down to phthalic acid. nih.govepa.govepa.gov The phthalic acid can ultimately be mineralized to carbon dioxide and/or methane. nih.govepa.gov

Microorganisms capable of degrading phthalate monoesters are found in soil, water, and sediments, and can operate under both aerobic and anaerobic conditions. core.ac.uksfu.ca For instance, bacterial strains like Rhodococcus ruber have been shown to efficiently degrade di-(2-ethylhexyl) phthalate (DEHP) into its monoester, mono-(2-ethylhexyl) phthalate (MEHP), and then further metabolize the resulting phthalic acid. mdpi.comnih.gov

Studies on natural sediments have shown that various phthalate monoesters can be readily degraded. After an initial lag phase, half-lives for several monoesters were observed to be between 16 and 39 hours at 22°C. sfu.ca However, environmental conditions, particularly temperature, significantly impact these rates. sfu.ca

| Phthalate Monoester | Half-Life at 22°C (hours) | Half-Life at 5°C (hours) |

|---|---|---|

| Mono-ethyl phthalate (MEP) | 23 ± 2 | 170 ± 20 |

| Mono-n-butyl phthalate (MnBP) | 16 ± 1 | 130 ± 10 |

| Mono-benzyl phthalate (MBzP) | 24 ± 2 | 220 ± 20 |

| Mono-iso-hexyl phthalate (MiHxP) | 22 ± 2 | 180 ± 20 |

| Mono-2-ethylhexyl phthalate (MEHP) | 23 ± 2 | 180 ± 10 |

| Mono-n-octyl phthalate (MnOP) | 31 ± 4 | 270 ± 30 |

| Mono-iso-nonyl phthalate (MiNP) | 39 ± 3 | 290 ± 30 |

| Mono-iso-decyl phthalate (MiDP) | 36 ± 4 | 300 ± 30 |

Abiotic, or non-biological, degradation also contributes to the transformation of phthalate monoesters. Hydrolysis is a key abiotic process where a water molecule breaks the ester bond. nih.govresearchgate.net For phthalates, this occurs in a stepwise fashion, first converting the diester to a monoester and then the monoester to phthalic acid and an alcohol. researchgate.net

The rate of hydrolysis for phthalate esters in the environment is generally slow. researchgate.net However, it is significantly influenced by factors such as pH, temperature, and the presence of catalysts. nih.govresearchgate.net For phthalate monoesters specifically, hydrolysis half-lives can range dramatically from minutes to decades, depending on the chemical structure of the monoester and the ambient pH. nih.govsciengine.com Theoretical modeling has indicated that the acid dissociation constant (pKa) of the alcohol group and the electronegativity of the monoester molecule are key factors that determine the kinetics of hydrolysis. nih.govsciengine.com

Due to their chemical properties, phthalates and their monoesters are found distributed across various environmental compartments, including water, air, soil, and sediment. nih.govpku.edu.cn A critical process governing their distribution is sorption, which is the tendency of these chemicals to adhere to solid particles like soil and sediment. sfu.ca

The degree of sorption is strongly related to a compound's hydrophobicity, often measured by the octanol-water partition coefficient (Kow). mdpi.comresearchgate.net Phthalates with higher molecular weights and longer alkyl chains, which are more hydrophobic, tend to partition predominantly into soil and sediment. epa.govepa.gov

This partitioning has significant implications for the compound's fate. When sorbed to particles, the bioavailability of the monoester to microorganisms can be reduced, which in turn can slow down the rate of biodegradation and lead to longer persistence in the environment. researchgate.net Studies in constructed wetlands demonstrate this partitioning in action, showing that phthalates are removed from water by adsorbing to soil and being taken up by plants. mdpi.com

| Compound | Partition in Water (%) | Partition in Soil (%) | Partition in Plants (%) | Total Removal (%) |

|---|---|---|---|---|

| Dimethyl phthalate (DMP) | 64.92 | 1.02 | 0.85 | 19.32 |

| Diethyl phthalate (DEP) | 52.88 | 19.44 | 10.66 | 19.18 |

| Di-n-butyl phthalate (DBP) | 35.38 | 31.33 | 18.22 | 19.40 |

| Bis(2-ethylhexyl) phthalate (DEHP) | 41.59 | 1.56 | 36.54 | 48.56 |

Exposure Assessment Methodologies for Mono 1 Methylheptyl Phthalate

Biomonitoring Strategies for Monoester Metabolites

Biomonitoring strategies for phthalates focus on their metabolites rather than the parent diesters because the parent compounds are rapidly metabolized and cleared from the body. jst.go.jpnih.gov The half-life of phthalate (B1215562) diesters in human blood or urine is typically less than 24 hours. nih.gov This rapid biotransformation makes the metabolites more reliable and abundant indicators of exposure. nih.gov

Selection and Measurement of Specific Monoester Metabolites as Exposure Biomarkers

The foundational step in the metabolism of parent phthalate diesters is the cleavage of one ester bond, often in the gastrointestinal tract, to form the corresponding monoester. jst.go.jpnih.gov In the case of bis(1-methylheptyl) phthalate (BMHP), this initial hydrolysis results in the formation of Mono(1-methylheptyl) phthalate (MMHP). This primary monoester can then be measured in biological samples as a direct biomarker of exposure to the parent compound.

However, a critical consideration, particularly for high-molecular-weight phthalates (those with five or more carbons in their side chains), is that the simple monoester may not be the most suitable or abundant biomarker. nih.gov Following the initial hydrolysis, the alkyl side chain of the monoester undergoes further oxidation (a second biotransformation step), creating secondary metabolites such as hydroxylated or carboxylated versions. jst.go.jpnih.gov For many high-molecular-weight phthalates, these oxidized metabolites are excreted in urine in much greater quantities than the primary monoester. nih.gov For instance, less than 10% of an oral dose of di-(2-ethylhexyl) phthalate (DEHP) is excreted as its primary monoester, mono-(2-ethylhexyl) phthalate (MEHP), while its oxidized metabolites are far more abundant. jst.go.jpnih.gov

Therefore, a comprehensive exposure assessment for a compound like BMHP would ideally involve measuring not only MMHP but also its specific oxidized secondary metabolites. nih.gov Relying solely on the hydrolytic monoester could lead to an underestimation of the total exposure. nih.gov Urine is the preferred matrix for these measurements because phthalate metabolites are efficiently excreted through this route, leading to concentrations that can be 20 to 100 times higher than in blood or milk. nih.govumweltbundesamt.de

Table 1: Examples of Phthalate Diesters and Their Urinary Metabolites Used as Biomarkers This table provides examples of common phthalates and their metabolites to illustrate the principle of using primary and secondary metabolites as biomarkers.

Advanced Analytical Approaches for Biomonitoring Sample Analysis

The quantitative analysis of MMHP and other phthalate metabolites in biological samples is predominantly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.net This technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of metabolites typically found in human samples. oup.comoup.com

The analytical process generally involves several key steps:

Enzymatic Deconjugation : In the body, phthalate metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion. jst.go.jp To measure the total amount of the metabolite, samples are treated with a β-glucuronidase enzyme to hydrolyze these conjugates, converting them back to their free form before analysis. oup.comoup.comnih.gov

Sample Extraction and Cleanup : Solid-phase extraction (SPE) is a common technique used to isolate the metabolites of interest from the complex biological matrix (e.g., urine or serum) and remove interfering substances. oup.comoup.com Automated SPE systems can improve reproducibility and sample throughput. oup.com

Chromatographic Separation : Reversed-phase HPLC is used to separate the different phthalate metabolites from one another. oup.comnih.gov This separation is essential for accurate quantification, especially for isomeric compounds. oup.com

Mass Spectrometric Detection : Tandem mass spectrometry (MS/MS) is used for detection and quantification. researchgate.net This is often performed using an electrospray ionization (ESI) source. oup.com The use of isotope-labeled internal standards for each analyte is a critical component of the method, as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurements. oup.com

More advanced approaches utilize high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites and aiding in the identification of previously unknown metabolic products. jst.go.jpresearchgate.net

Table 2: Key Technologies in the Analysis of Phthalate Metabolites

Methodological Considerations in Exposure Quantification of Mono(1-methylheptyl) phthalate

Accurate quantification of phthalate metabolites like MMHP requires careful consideration of potential sources of error and sophisticated data analysis techniques.

Assessment and Mitigation of Internal Contamination in Biomonitoring Studies

A significant challenge in phthalate biomonitoring is the potential for sample contamination from external sources, as phthalates are ubiquitous in the environment, including in laboratory equipment, dust, and personal care products. nih.govnih.gov This external contamination can be introduced during sample collection, processing, or analysis.

A more subtle issue is internal or in-vitro contamination, where the parent phthalate diester present as a contaminant in the sample is hydrolyzed to its monoester metabolite after the sample has been collected. oup.com For example, if a serum sample is contaminated with BMHP from collection tubes, enzymes within the serum can hydrolyze it to MMHP, leading to a falsely elevated measurement of the metabolite. oup.com To mitigate this, one effective strategy is to denature the enzymes in serum samples immediately after collection, for instance, by adding phosphoric acid. oup.com

Other strategies to assess and mitigate contamination include:

Procedural Blanks : Analyzing blank samples (e.g., pure water) that are processed alongside the study samples to detect any contamination introduced during the analytical procedure.

Phthalate-Free Materials : Using collection and storage containers made of materials known to be free of phthalates, such as glass or polypropylene.

Focusing on Oxidized Metabolites : Oxidized secondary metabolites are less susceptible to contamination issues because they are not formed by simple hydrolysis of the parent diester. umweltbundesamt.de Their presence in a sample is a more definitive indicator of metabolic processing within the body rather than post-collection artifact. umweltbundesamt.de

Application of Data Processing and Analysis Techniques for Exposure Markers

The data generated by HRMS instruments are vast and complex, necessitating advanced data processing and analysis techniques to identify and validate exposure markers. jst.go.jp Non-targeted analysis, which screens for a broad range of chemicals without pre-selecting them, is a powerful tool for discovering novel metabolites. nih.gov

Several data processing approaches have been developed to mine these complex datasets:

Mass Defect Filtering (MDF) : This technique filters signals based on the principle that metabolites of a parent compound will have similar mass defects (the difference between the exact mass and the nominal mass). jst.go.jpresearchgate.net

XCMS Online : A web-based platform that performs non-linear alignment of chromatographic data, peak detection, and statistical analysis to compare different sample groups and identify features that are potential biomarkers. jst.go.jpresearchgate.net

Isotope-Based Tracing : In experimental settings, using stable isotope-labeled parent compounds (e.g., containing ¹³C) can help to definitively identify all resulting metabolites by searching for their unique isotopic signatures in the mass spectrometry data. researchgate.netacs.org

Once potential markers are identified and quantified, statistical methods are applied to analyze the data. Spearman correlation coefficients and regression models can be used to examine the relationships between the concentrations of phthalate metabolites and various health or physiological outcomes. frontiersin.org

Table 3: Compound Names Mentioned in this Article

Mechanistic Investigations of Mono 1 Methylheptyl Phthalate at Molecular and Cellular Levels

Nuclear Receptor Binding and Activation Studies

Mono(1-methylheptyl) phthalate (B1215562) has been identified as a ligand for several nuclear receptors, which are critical regulators of gene expression involved in a myriad of physiological processes. The following sections detail the current understanding of its interactions with specific receptor subtypes.

Peroxisome Proliferator-Activated Receptors (PPARs)

Mono(1-methylheptyl) phthalate has been shown to activate all three isoforms of the Peroxisome Proliferator-Activated Receptors: PPARα, PPARγ, and PPARδ. This interaction is of significant interest as PPARs are key regulators of lipid metabolism, inflammation, and cellular differentiation.

Research indicates that Mono(1-methylheptyl) phthalate is an activator of PPARα. Studies have demonstrated that phthalate monoesters, including those with similar alkyl chain lengths, can induce PPARα-mediated gene expression. While specific EC50 values for Mono(1-methylheptyl) phthalate are not extensively documented in publicly available literature, a closely related compound, mono-1-methyl-hexyl-phthalate, has been shown to activate both murine and human PPARα at concentrations above 62.5 µM. The potency and efficacy of phthalate monoesters in activating PPARα have been observed to increase with the length of their side-chain.

Mono(1-methylheptyl) phthalate also functions as an activator of PPARγ, with evidence suggesting a stronger activation for this isoform compared to PPARα. Computational docking studies have provided insights into the potential binding modes of Mono(1-methylheptyl) phthalate within the ligand-binding domain of PPARγ. These in silico models show the compound fitting into the receptor's binding pocket, a prerequisite for activation. As with PPARα, specific quantitative data on the ligand activation of PPARγ by Mono(1-methylheptyl) phthalate, such as EC50 values, remain to be fully elucidated in published research. However, the activation of PPARγ by various phthalate monoesters is a well-established phenomenon.

Table 1: Summary of Mono(1-methylheptyl) phthalate Interactions with PPARγ

| Interaction Type | Observation | Source |

| Activation | Activates PPARγ, with stronger activation compared to PPARα. | nih.gov |

| Binding (Computational) | Docked orientations show binding within the PPARγ ligand-binding domain. | bu.edu |

Scientific investigations have identified Mono(1-methylheptyl) phthalate as an activator of PPARδ. nih.gov This finding is significant as PPARδ is involved in fatty acid oxidation and energy homeostasis. Along with a few other phthalate esters, Mono(1-methylheptyl) phthalate was found to activate this particular PPAR isoform and interact with a specific PPARδ-response element. nih.gov This interaction suggests a potential role for this compound in modulating PPARδ-mediated cellular processes.

Gene Expression and Epigenetic Modulation

The influence of phthalate monoesters on gene expression and epigenetic mechanisms is a growing area of research. These alterations are considered key molecular events that may underlie the diverse biological effects of phthalates. However, specific data on Mono(1-methylheptyl) phthalate in this context is scarce, and much of the knowledge is derived from studies on other phthalate monoesters.

Phthalate exposure has been associated with changes in DNA methylation, a fundamental epigenetic mechanism that regulates gene expression without altering the DNA sequence. mdpi.comntnu.edu.twnih.gov Studies have shown that maternal exposure to certain phthalates can lead to altered DNA methylation patterns in offspring. nih.gov For example, exposure to DEHP has been linked to increased DNA methylation in mouse testes. nih.gov The mechanisms by which phthalates induce these changes are not fully understood but may involve the modulation of DNA methyltransferase (DNMT) expression and activity. mdpi.com

It is important to note that these studies did not specifically investigate Mono(1-methylheptyl) phthalate. The impact on DNA methylation can be compound-specific, and therefore, direct research on Mono(1-methylheptyl) phthalate is necessary to determine its specific effects on DNA methylation patterns.

Transcriptomic analyses have revealed that exposure to phthalate monoesters can lead to significant changes in the expression of numerous genes. Studies on MEHP have identified panels of differentially expressed genes in various cell types. nih.gov For example, in a translational study, exposure to diethyl phthalate (DEP) resulted in a signature of 107 predominantly down-regulated genes in the mammary tissue of rats. nih.gov Six of these genes were also found to be inversely associated with urinary concentrations of the DEP metabolite, monoethyl phthalate (MEP), in pre-malignant breast tissues of postmenopausal women. nih.gov

Again, there is a lack of specific transcriptomic data for Mono(1-methylheptyl) phthalate. The identification of differentially expressed genes is crucial for understanding the molecular pathways perturbed by a specific compound.

Changes in gene expression induced by phthalates are often mediated by the activation or inhibition of specific transcription factors. Enrichment analysis of transcriptomic data from DEP-exposed rat mammary tissue revealed that the differentially expressed genes were enriched for androgen receptor binding sites, suggesting a role for AR-mediated pathways in the observed effects. nih.gov

Furthermore, studies on MEHP have implicated various transcription factors in mediating its effects. For instance, MEHP-induced telomere dysfunction and apoptosis in a mouse spermatogonia-derived cell line were linked to the impairment of c-Myc and its upstream transcription factors. mdpi.com Specifically, MEHP treatment was found to inhibit the mRNA expression of Ctcf, Stat3, Esr1, C-jun, and Foxa1, and the protein expression of CTCF, ESR1, and C-JUN. mdpi.com

While these findings highlight the complex regulatory networks affected by some phthalate monoesters, the specific transcription factors and regulatory networks modulated by Mono(1-methylheptyl) phthalate remain to be elucidated.

Table 2: Summary of Gene Expression and Epigenetic Modulation by Phthalate Monoesters

| Phthalate Monoester | Effect | Model System | Reference |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Increased DNA methylation | Mouse Testis | nih.gov |

| Diethyl phthalate (DEP) | Down-regulation of a 107-gene signature | Rat Mammary Tissue | nih.gov |

| Monoethyl phthalate (MEP) | Inverse association with 6 genes in the DEP signature | Human Pre-malignant Breast Tissue | nih.gov |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Impairment of c-Myc and upstream transcription factors | Mouse Spermatogonia-Derived Cells | mdpi.com |

Cellular Processes and Signaling Pathway Modulation

A significant finding in the study of Mono(1-methylheptyl) phthalate's biological activity is its ability to induce cellular differentiation in specific model systems. Research utilizing F9 teratocarcinoma cells, a well-established in vitro model for studying embryonic development and cellular differentiation, has demonstrated that Mono(1-methylheptyl) phthalate is one of a select few phthalate esters capable of inducing this process. nih.gov

In a study examining a range of diphthalate and monophthalate esters, only five compounds, including Mono(1-methylheptyl) phthalate, were found to induce the differentiation of F9 cells. nih.gov This selective activity suggests a specific mechanism of action rather than a general effect of phthalates. The other active compounds were mono-2-ethyl-hexyl-phthalate, mono-benzyl-phthalate, benzyl-butyl-phthalate, and 2-ethyl-hexanoic acid. nih.gov

The differentiation of F9 cells is a complex process that can be triggered by various signaling molecules, including retinoic acid. nih.gov The finding that Mono(1-methylheptyl) phthalate can also initiate this cascade points towards its interaction with key regulatory pathways involved in early embryonic development. The study that identified this effect also investigated the activation of peroxisome proliferator-activated receptors (PPARs) and found that the same five compounds that induced F9 cell differentiation also activated PPARδ and interacted with a specific PPARδ-response element. nih.gov This suggests a potential mechanistic link between PPARδ activation and the induction of differentiation in this cell line by Mono(1-methylheptyl) phthalate.

Table 3: Phthalate Esters Inducing Differentiation in F9 Teratocarcinoma Cells

| Compound | Induction of F9 Cell Differentiation | Reference |

|---|---|---|

| Mono(1-methylheptyl) phthalate | Yes | nih.gov |

| Mono-2-ethyl-hexyl-phthalate | Yes | nih.gov |

| Mono-benzyl-phthalate | Yes | nih.gov |

| Benzyl-butyl-phthalate | Yes | nih.gov |

| 2-ethyl-hexanoic acid | Yes | nih.gov |

Interference with Retinoic Acid Signaling Pathways

Retinoic acid (RA), a metabolite of vitamin A, is essential for regulating numerous physiological processes, including embryonic development. Disruptions in RA signaling can lead to significant developmental abnormalities. Studies on MEHP provide a framework for understanding how Mono(1-methylheptyl) phthalate might interfere with these critical pathways.

Research has demonstrated that some phthalate monoesters can disrupt the retinol (B82714) signaling pathway. plos.orgnih.gov For instance, MEHP has been shown to be an active inhibitor of this pathway, in contrast to its parent diester, Di(2-ethylhexyl) phthalate (DEHP), which is inactive. plos.org This suggests that the monoester form is the primary active metabolite. The mechanism of disruption appears to involve the synthesis of retinoic acid from retinol, rather than affecting the ability of RA to activate gene transcription directly. plos.org

In ex vivo studies using fetal rat testes, MEHP has been observed to both enhance and inhibit the actions of all-trans retinoic acid (ATRA). nih.govnih.gov Co-exposure to MEHP was found to attenuate the reduction in seminiferous cord number caused by ATRA. nih.govnih.gov Furthermore, MEHP alone enhanced the expression of the RA receptor target gene Rbp1. nih.govnih.gov These findings indicate a complex interaction where phthalates can modulate RA signaling, potentially contributing to their toxic effects on the developing male reproductive system. nih.govnih.gov

Table 1: Effects of MEHP on Retinoic Acid Signaling in Fetal Rat Testes

| Parameter | Effect of ATRA Alone | Effect of MEHP Co-exposure | Reference |

| Seminiferous Cord Number | Reduced | Attenuated the reduction | nih.govnih.gov |

| Rbp1 Gene Expression | - | Enhanced | nih.govnih.gov |

This table is based on data for Mono(2-ethylhexyl) phthalate (MEHP) and is intended to be illustrative of potential effects of Mono(1-methylheptyl) phthalate.

Modulation of Specific Cellular Markers and Cell Lineage Development

The developmental toxicity of phthalates is also linked to their ability to alter specific cellular markers and influence cell lineage commitment. Again, research on MEHP provides the primary insights into these potential mechanisms.

In the context of male reproductive development, MEHP has been shown to affect various cell markers. In fetal rat testes cultures, MEHP suppressed the expression of the Leydig cell marker, Star, and the germ cell markers, Ddx4 and Pou5f1. nih.govnih.gov Conversely, it enhanced the expression of ovary development-associated genes like Wnt4 and Nr0b1. nih.govnih.gov Additionally, while ATRA increased the number of cells expressing the granulosa cell marker FOXL2, co-exposure with MEHP attenuated this induction. nih.govnih.gov In human fetal testis cultures, MEHP has been shown to reduce the number of germ cells by increasing apoptosis, without affecting the proliferation of Sertoli cells. nih.gov

Beyond the reproductive system, studies on mouse embryonic stem cells have shown that high concentrations of MEHP can negatively impact blastocyst formation and hatching. researchgate.net However, at lower concentrations that did not affect blastocyst development, there was no significant impact on the number of inner cell mass and trophectoderm cells, suggesting that the initial cell lineage commitment was not altered under those conditions. researchgate.net

Table 2: Modulation of Cellular Markers by MEHP

| Cell Type/Tissue | Marker | Effect of MEHP | Reference |

| Fetal Rat Testis | Star (Leydig cell) | Suppressed | nih.govnih.gov |

| Fetal Rat Testis | Ddx4, Pou5f1 (Germ cells) | Suppressed | nih.govnih.gov |

| Fetal Rat Testis | Wnt4, Nr0b1 (Ovary development) | Enhanced | nih.govnih.gov |

| Fetal Rat Testis | FOXL2 (Granulosa cell) | Attenuated ATRA-induced increase | nih.govnih.gov |

| Human Fetal Testis | Germ Cells | Reduced number via apoptosis | nih.gov |

This table is based on data for Mono(2-ethylhexyl) phthalate (MEHP) and is intended to be illustrative of potential effects of Mono(1-methylheptyl) phthalate.

Comparative Mechanistic Analyses with Structural Analogs of Mono(1-methylheptyl) phthalate

The toxicity and mechanism of action of phthalates can vary significantly based on their chemical structure, particularly the length and branching of their alkyl chains. Comparative studies of different phthalate esters are therefore essential for predicting the potential hazards of understudied compounds like Mono(1-methylheptyl) phthalate.

A structure-activity relationship (SAR) study screening 26 different di- and mono-esters for their ability to disrupt the retinol signaling pathway found that the most potent inhibitors had aryl or cycloalkane groups, or C4-C6 alkyl ester chains. plos.orgnih.gov This suggests that the specific structure of the alkyl side chain is a key determinant of this particular toxicological endpoint.

Furthermore, the relative inhibitory activities of phthalate diesters and their corresponding monoesters can differ. For instance, while DEHP is inactive in disrupting the retinol signaling pathway, its monoester, MEHP, is active. plos.org In contrast, for other phthalates like dibutyl phthalate (DBuP), the diester is active while the monoester is not. plos.org This highlights the complexity of predicting the activity of a given phthalate based solely on its classification as a monoester or diester.

The metabolism of the parent phthalate diester is a critical factor, as the resulting monoester is often the more biologically active form. mdpi.com The lipophilicity of phthalates, influenced by their alkyl chain, also plays a role in their absorption, distribution, and biotransformation. mdpi.com

Given that Mono(1-methylheptyl) phthalate has a C8 alkyl chain, similar to MEHP, it is plausible that it shares some mechanistic similarities. However, the branching at the first carbon of the heptyl group in Mono(1-methylheptyl) phthalate could influence its interaction with biological targets and its metabolic fate, potentially leading to differences in potency and specific effects compared to the straight-chain analog. Without direct experimental data, such possibilities remain speculative.

Future Research Directions and Methodological Advancements in Mono 1 Methylheptyl Phthalate Studies

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

The accurate quantification of Mono(1-methylheptyl) phthalate (B1215562) in complex biological and environmental matrices is fundamental to exposure and toxicological assessments. While established methods provide a solid foundation, future research will benefit from the development and refinement of more advanced analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the analysis of phthalate metabolites. vulcanchem.com Its high sensitivity and selectivity allow for the detection of low concentrations in matrices like urine and serum. oup.com Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often used in conjunction with sample preparation techniques like solid-phase microextraction (HS-SPME).

Future advancements should focus on overcoming existing challenges, such as matrix effects that can suppress ion signals and reduce recovery rates. Innovations in this area include:

Automated Solid-Phase Extraction (SPE): Automating the SPE process can enhance reproducibility by minimizing human variation and increase sample throughput, which is crucial for large-scale biomonitoring studies. oup.com

High-Resolution Mass Spectrometry (HRMS): The use of HRMS in non-targeted analysis (NTA) workflows allows for the simultaneous screening of a wide range of known and unknown compounds. Comparing different data acquisition modes, such as data-dependent acquisition (DDA) and data-independent acquisition (DIA), can help optimize methods for identifying a greater number of molecular features associated with phthalate exposure. nih.gov

Advanced Chromatographic Separation: Employing columns with smaller particle sizes and optimized gradients can achieve better chromatographic resolution of isomeric phthalate monoesters, which is critical for accurate quantification. oup.com

| Technique | Principle | Advancements for Enhanced Specificity/Sensitivity |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on polarity, followed by mass-based detection and fragmentation for structural confirmation. | Use of advanced column chemistries and smaller particle sizes for superior resolution of isomers. oup.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point, followed by mass-based detection. | Coupling with headspace solid-phase microextraction (HS-SPME) to pre-concentrate analytes and improve sensitivity. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown compounds in non-targeted analysis (NTA). | Optimization of data acquisition modes (e.g., DDA, DIA) to improve the identification of a broader range of metabolites. nih.gov |

| Automated Solid-Phase Extraction (SPE) | A sample preparation technique to isolate and concentrate analytes from complex matrices. | Automation increases reproducibility, reduces manual error, and allows for higher sample throughput. oup.com |

Application of Advanced Computational Modeling for Receptor-Ligand Interactions and Pathway Predictions

Computational toxicology offers a powerful, high-throughput approach to predict the biological activity of chemicals and prioritize them for further experimental testing. For Mono(1-methylheptyl) phthalate, advanced computational models can provide significant insights into its potential interactions with biological receptors and help predict metabolic pathways.

A key example of this approach is the use of molecular docking to screen phthalate monoesters for their ability to bind to nuclear receptors like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). bu.edu In one study, a series of 73 mono-ortho-phthalates, which included Mono(1-methylheptyl) phthalate, were computationally screened. vulcanchem.combu.edu The methodology involved:

Molecular Docking: Using programs like GOLD to predict the binding orientation of the ligand within the receptor's ligand-binding domain. vulcanchem.com

Free Energy Calculations: Employing more accurate scoring functions, such as those based on the CHARMM molecular mechanics potential and an Analytical Continuum Electrostatics (ACE) solvation term, to estimate binding affinity. bu.edu

Such models predicted that Mono(1-methylheptyl) phthalate's carboxyl group could form hydrogen bonds with key amino acid residues in the PPARγ active site, while its branched alkyl chain could establish favorable hydrophobic interactions. vulcanchem.com These computational findings support the use of in-silico methods to identify environmental chemicals that warrant further experimental evaluation. bu.edu Future computational work could expand to predict interactions with other receptors (e.g., other PPAR isoforms, steroid hormone receptors) and metabolic enzymes, such as sulfotransferases (SULTs), which are known to be inhibited by other phthalate monoesters. mdpi.comresearchgate.net

| Computational Parameter | Description and Relevance for Mono(1-methylheptyl) phthalate |

|---|---|

| Molecular Docking (e.g., GOLD program) | Predicts the preferred orientation of Mono(1-methylheptyl) phthalate when bound to a receptor's active site, identifying potential key interactions. vulcanchem.com |

| Scoring Function (e.g., CHARMM/ACE) | Calculates the binding energy to predict the affinity of the compound for a target receptor like PPARγ. A good correlation has been found between calculated energy and experimental activation data for other phthalates. bu.edu |

| Predicted Hydrogen Bonding | Models suggest the carboxyl group of the phthalate can form hydrogen bonds with residues such as H323 and H449 in the PPARγ domain. vulcanchem.com |

| Predicted Hydrophobic Interactions | The 1-methylheptyl chain is predicted to occupy a hydrophobic pocket within the receptor, enhancing binding stability. vulcanchem.com |

Utilization of Integrative Omics Approaches (e.g., Metabolomics, Proteomics, Epigenomics) for Comprehensive Mechanistic Elucidation

To build a comprehensive understanding of the biological impact of Mono(1-methylheptyl) phthalate, future research must move beyond single-endpoint analyses and adopt integrative omics approaches. These technologies can provide a systems-level view of the molecular perturbations following exposure.

Metabolomics: As a technique that measures the complete set of small-molecule metabolites in a biological sample, metabolomics is exceptionally well-suited for studying the effects of xenobiotics. Widely targeted metabolomics can reveal dynamic changes in metabolic pathways, such as the central carbon metabolism, in response to phthalate metabolite exposure. nih.govresearchgate.net Applying metabolomics to cell models or in-vivo studies involving Mono(1-methylheptyl) phthalate could identify specific metabolic signatures and disrupted pathways.

Proteomics: This approach analyzes the entire protein complement of a cell or tissue, identifying changes in protein expression or post-translational modifications. For Mono(1-methylheptyl) phthalate, proteomics could reveal alterations in the expression of key enzymes involved in lipid metabolism, steroidogenesis, or cellular stress responses, providing a direct link between exposure and functional changes.

Epigenomics: Phthalate exposure has been linked to changes in the epigenome, such as DNA methylation. nih.gov Future epigenomic studies could investigate whether Mono(1-methylheptyl) phthalate induces specific changes in methylation patterns in genes related to endocrine function or development, offering insights into long-term or transgenerational effects.

Integrating data from these different omics platforms can provide a holistic view of the compound's mechanism of action, linking initial receptor interactions to downstream changes in gene expression, protein function, and metabolic output. who.int

| Omics Field | Objective | Potential Insights for Mono(1-methylheptyl) phthalate Studies |

|---|---|---|

| Metabolomics | To identify and quantify endogenous small-molecule metabolites. | Revealing disruptions in key metabolic pathways (e.g., lipid metabolism, energy production) following exposure. researchgate.net |

| Proteomics | To identify and quantify the entire set of proteins in a cell or tissue. | Identifying changes in the expression of receptor proteins, metabolic enzymes, and signaling proteins. |

| Epigenomics | To study modifications to DNA that do not change the DNA sequence, such as methylation. | Determining if exposure leads to heritable changes in gene expression that could influence long-term health outcomes. nih.gov |

| Transcriptomics | To quantify all RNA transcripts in a sample. | Identifying genes and gene pathways whose expression is altered by exposure, providing clues to the mechanism of action. nih.gov |

Addressing Remaining Research Gaps in Environmental Occurrence and Fate of Mono(1-methylheptyl) phthalate

Mono(1-methylheptyl) phthalate enters the environment primarily through the degradation of its parent compound, Bis(1-methylheptyl) phthalate (BMHP), a plasticizer used in various consumer products. romj.org Despite the ubiquitous nature of phthalates, significant knowledge gaps remain regarding the environmental occurrence, transport, and ultimate fate of their specific monoester metabolites. nih.govresearchgate.net

Future research should prioritize addressing the following gaps:

Environmental Monitoring: There is a lack of targeted monitoring data for Mono(1-methylheptyl) phthalate in key environmental compartments, including surface water, groundwater, sediment, soil, and air. mdpi.com Comprehensive surveys are needed to establish baseline environmental concentrations and identify potential hotspots of contamination.

Bioaccumulation Potential: The physicochemical properties of Mono(1-methylheptyl) phthalate suggest it may behave differently from its parent diester in terms of partitioning and bioaccumulation. Studies are required to assess its potential to accumulate in aquatic and terrestrial food webs.

Source Tracking: Differentiating the sources of phthalate contamination is challenging. Developing analytical and modeling tools to trace the origins of Mono(1-methylheptyl) phthalate could help in creating effective strategies to mitigate environmental release from its parent compounds. nih.gov The global market for plasticizers continues to grow, and understanding the environmental lifecycle of both legacy and emerging plasticizer metabolites is critical. nih.gov

| Research Area | Specific Research Gap | Importance of Addressing the Gap |

|---|---|---|

| Environmental Occurrence | Lack of specific monitoring data for Mono(1-methylheptyl) phthalate in diverse environmental matrices (water, soil, air). mdpi.com | To accurately assess environmental exposure levels and identify high-risk areas. |

| Fate and Transport | Incomplete understanding of its persistence, mobility, and partitioning behavior in the environment. | To predict its environmental distribution and potential for long-range transport. |

| Degradation Pathways | Limited knowledge of the full biotic and abiotic degradation pathways beyond the initial hydrolysis from its parent compound. nih.gov | To determine its environmental half-life and identify any persistent or more toxic transformation products. |

| Bioaccumulation | Scarcity of data on its potential to accumulate in organisms and magnify through food chains. | To evaluate the ecological risk posed to wildlife and potential for human exposure through diet. |

Compound Reference Table

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| Mono(1-methylheptyl) phthalate | 2-octan-2-yloxycarbonylbenzoic acid |

| BMHP | Bis(1-methylheptyl) phthalate |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |

| GC-MS | Gas Chromatography-Mass Spectrometry |

| HRMS | High-Resolution Mass Spectrometry |

| PPARγ | Peroxisome Proliferator-Activated Receptor gamma |

| SULTs | Sulfotransferases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.